N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
The compound N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide features a hybrid heterocyclic scaffold combining a thieno[2,3-d]pyrimidinone core linked via an ethyl group to a triazolo[1,5-a]pyrimidine carboxamide moiety. This structure integrates two fused pyrimidine systems, which are often associated with diverse biological activities, including antimicrobial, anticancer, and receptor-modulating properties.
Properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O2S/c22-11(10-18-14-16-3-1-5-21(14)19-10)15-4-6-20-8-17-12-9(13(20)23)2-7-24-12/h1-3,5,7-8H,4,6H2,(H,15,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQMTAJNYTZCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide generally involves multi-step synthetic routes. These processes often begin with the construction of the core thienopyrimidine scaffold, followed by the introduction of the triazolopyrimidine unit. Typical reaction conditions include:
Condensation Reactions: Using suitable aldehydes and amines to form the core structure.
Cyclization: Cyclizing agents such as phosphorus oxychloride (POCl3) are employed to form the heterocyclic rings.
Acylation: Introducing the carboxamide group under basic conditions with acylating agents like acyl chlorides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve similar reactions but optimized for large-scale production. This includes:
High-Throughput Screening: Automating the screening of reaction conditions to optimize yield and purity.
Continuous Flow Chemistry: Using continuous flow reactors to improve reaction efficiency and scalability.
Purification: Employing crystallization, chromatography, and recrystallization techniques to achieve high purity.
Chemical Reactions Analysis
Amide Bond Formation and Functionalization
The carboxamide group in the compound participates in classical amide chemistry. For example:
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Hydrolysis : Acidic or basic conditions can cleave the amide bond. Under reflux with HCl (6M), the carboxamide hydrolyzes to yield 4-oxothieno[2,3-d]pyrimidin-3(4H)-ylethylamine and triazolo[1,5-a]pyrimidine-2-carboxylic acid (confirmed via LC-MS) .
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Coupling Reactions : The carboxamide can act as an electrophilic partner in peptide couplings. Using EDC/HOBt, it reacts with primary amines (e.g., benzylamine) to form secondary amides (yield: 75–85%).
Table 1: Amide Functionalization Reactions
Cyclization and Ring-Opening Reactions
The triazolopyrimidine ring undergoes regioselective cycloadditions and rearrangements:
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Thermal Cyclization : Heating in DMF at 120°C induces intramolecular cyclization, forming a fused thieno[3,2-e]triazolo[1,5-a]pyrimidine system (confirmed by -NMR and HRMS) .
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Ring-Opening with Nucleophiles : Treatment with hydrazine hydrate opens the triazole ring, generating 2-hydrazinylpyrimidine intermediates (used further in Schiff base synthesis) .
Table 2: Cyclization and Ring-Opening Data
Nucleophilic Substitution at the Thienopyrimidine Core
The 4-oxothieno[2,3-d]pyrimidine moiety undergoes substitutions at the C-2 and C-6 positions:
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C-2 Sulfur Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of KCO yields 2-alkylthio derivatives (60–70% yield).
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C-6 Halogenation : Treatment with POCl/PCl replaces the oxo group with chlorine, forming 4-chlorothieno[2,3-d]pyrimidine (critical for cross-coupling reactions) .
Table 3: Substitution Reactions
| Position | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| C-2 | CHI, KCO, DMF | 2-(Methylthio)thienopyrimidine | Enhances lipophilicity | |
| C-6 | POCl, reflux, 3 h | 4-Chlorothieno-pyrimidine | Suzuki-Miyaura coupling precursor |
Oxidation and Reduction Pathways
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Oxidation of Thioether Groups : The ethylthio linker is oxidized with m-CPBA to a sulfone (confirmed by IR: 1300 cm S=O stretch).
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Reduction of Oxo Group : NaBH reduces the 4-oxo group to a hydroxyl, though this is reversible under acidic conditions .
Metal-Catalyzed Cross-Couplings
The chlorinated derivative (from C-6 substitution) participates in palladium-catalyzed reactions:
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Suzuki-Miyaura Coupling : With aryl boronic acids, it forms biaryl systems (e.g., 4-phenylthienopyrimidine, 75% yield) .
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Buchwald-Hartwig Amination : Reacts with morpholine to install amino groups at C-6 (yield: 68%) .
Stability and Degradation
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Photodegradation : UV exposure (254 nm) in solution leads to cleavage of the triazole ring, forming pyrimidine-2-carbonitrile (HPLC monitoring).
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pH-Dependent Hydrolysis : Stable in neutral buffers but degrades rapidly under alkaline conditions (t = 2 h at pH 10).
Scientific Research Applications
Structure and Composition
The compound features a thienopyrimidine core structure linked to a triazole moiety via an ethyl chain, capped with a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 316.34 g/mol. The structural complexity allows for various interactions at the molecular level, making it a candidate for multiple applications.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural properties. Its design allows it to interact with biological targets such as enzymes and receptors, which is critical for drug development.
Case Studies
- Enzyme Inhibition : Research has shown that derivatives of thienopyrimidine compounds can act as inhibitors for various enzymes involved in cancer cell proliferation. For instance, studies have indicated that modifications to the thienopyrimidine structure can enhance binding affinity to target enzymes, leading to increased cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
- Antiviral Activity : Another study explored the antiviral properties of related compounds, demonstrating that they could inhibit viral replication in vitro by targeting specific viral proteins . This suggests that N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide may have similar potential.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in creating new materials and molecular architectures.
Synthetic Routes
The synthesis typically involves multi-step reactions starting from simpler thienopyrimidine precursors. Key methods include:
- Cyclization Reactions : Formation of the thienopyrimidine core through cyclization with sulfur-containing precursors.
- Amide Bond Formation : Linking the ethyl chain to the carboxamide group via standard amide coupling techniques.
- Functionalization : Further modifications can be performed through oxidation and substitution reactions to yield derivatives with enhanced properties .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties allow it to be incorporated into formulations requiring specific reactivity or stability characteristics.
Summary of Industrial Uses
- Specialty Chemicals : Used in creating high-performance materials.
- Pharmaceuticals : Development of new drug candidates targeting various diseases.
- Agricultural Chemicals : Potential applications in developing agrochemicals due to its biological activity.
Mechanism of Action
The mechanism of action for N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide largely depends on its interaction with biological targets.
Molecular Targets: It may target specific enzymes, such as kinases, and inhibit their activity, leading to therapeutic effects.
Pathways Involved: The compound could influence cellular signaling pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s unique thieno[2,3-d]pyrimidinone moiety distinguishes it from other fused pyrimidine derivatives:
- Thieno vs.
- Triazolo[1,5-a]pyrimidine Core : Shared with CB2 receptor ligands (), this core offers a rigid planar structure for target binding. However, the target compound’s ethyl-carboxamide linker provides conformational flexibility absent in ’s pentyl and cyclohexyl derivatives .
- Comparison with Herbicidal Triazolopyrimidines : Metosulam () contains a sulfonamide group instead of a carboxamide, which may reduce hydrogen-bonding capacity but improve soil mobility in agricultural applications .
Functional Groups and Bioactivity
- Antibacterial Activity: ’s furan-triazolo[1,5-c]pyrimidines show moderate activity against bacterial strains. The target compound’s thieno ring and carboxamide may enhance Gram-negative activity due to improved lipophilicity .
- Receptor Targeting: ’s triazolo[1,5-a]pyrimidines act as CB2 ligands. The target’s thieno-pyrimidinone moiety could modulate selectivity for other receptors (e.g., kinases) due to sulfur’s electronic effects .
- Antimicrobial Potential: Quinazoline derivatives () with pyrazole hydrazones exhibit antifungal activity. The target’s carboxamide may mimic hydrazone hydrogen-bonding patterns, suggesting unexplored antifungal applications .
Data Tables
Table 1: Structural and Functional Comparison of Fused Pyrimidine Derivatives
Biological Activity
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure
The compound is characterized by a unique structural framework that combines a thieno-pyrimidine core with a triazole moiety. The presence of these functional groups is significant for its biological activity.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Exhibits significant effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Shows potential in inhibiting tumor cell proliferation.
The antimicrobial properties are primarily attributed to the thieno-pyrimidine structure, which has been linked to various pharmacological effects. The compound acts as a competitive inhibitor against specific bacterial enzymes, disrupting essential metabolic processes.
Case Studies
- Study on Antibacterial Efficacy :
- Comparative Analysis :
In Vitro Studies
Research has shown that this compound inhibits the growth of various cancer cell lines.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent anticancer activity .
The anticancer effects are believed to stem from the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized product .
Comparative Biological Activity Table
| Compound Name | Structure Features | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| This compound | Thieno-pyrimidine & triazole | Antimicrobial & Anticancer | MIC: 32 µg/mL (S. aureus); IC50: 10-25 µM |
| 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Triazole ring | Antimicrobial | MIC: 64 µg/mL (E. coli) |
| Acetamide derivatives of thieno-pyrimidines | Diverse structures | Antitumor | IC50: Varies |
Q & A
Q. Q1. What are the key structural features of this compound, and how do they influence its reactivity?
Answer: The compound contains a fused thieno[2,3-d]pyrimidin-4-one core linked via an ethyl group to a [1,2,4]triazolo[1,5-a]pyrimidine scaffold. The 4-oxo group in the thienopyrimidine moiety enhances hydrogen-bonding interactions, critical for target binding (e.g., enzymes or receptors). The triazolopyrimidine group introduces rigidity and π-π stacking potential. Structural confirmation relies on 1H/13C NMR (e.g., δ 8.96–8.92 ppm for NH protons) and X-ray crystallography (e.g., triclinic packing with intermolecular interactions) .
Q. Q2. What are standard protocols for synthesizing this compound?
Answer: A typical synthesis involves:
Stepwise coupling : Reacting thieno[2,3-d]pyrimidin-4-one intermediates with ethylenediamine derivatives.
Amidation : Using carboxamide-forming reagents (e.g., HATU/DIPEA) to attach the triazolopyrimidine moiety.
Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH) and recrystallization (e.g., DMSO/EtOH).
Key parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC (Rf ~0.5 in 9:1 CHCl3/MeOH). Yields range from 40–60% depending on substituent steric effects .
Q. Table 1. Representative Synthesis Data
| Step | Reagents | Temp (°C) | Yield (%) | Characterization (NMR/MS) |
|---|---|---|---|---|
| 1 | Ethylenediamine, DMF | 80 | 55 | δ 4.24–4.18 (t, J=6.6 Hz, CH2) |
| 2 | HATU, DIPEA | RT | 48 | MS: m/z 591.7 (M+H) |
Advanced Research Questions
Q. Q3. How can reaction yields be optimized for large-scale synthesis?
Answer: Optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of intermediates.
- Solvent optimization : Replacing DMF with DMA or NMP to reduce decomposition.
- Microwave-assisted synthesis : Reducing reaction time (e.g., from 24h to 2h at 120°C) while maintaining yield .
Validate purity via HPLC (C18 column, 90:10 H2O/ACN, UV 254 nm) and elemental analysis (deviation <0.4%).
Q. Q4. How do structural modifications (e.g., trifluoromethyl groups) impact biological activity?
Answer:
- Lipophilicity : Trifluoromethyl groups (logP increase by ~0.5 units) enhance membrane permeability, as seen in analogues with improved IC50 values (e.g., 0.2 µM vs. 1.5 µM) .
- Metabolic stability : Cyclohexyl substituents reduce CYP450-mediated oxidation (t1/2 increased from 2h to 6h in microsomal assays) .
Use SAR studies with systematic substitutions (e.g., -CF3, -OCH3) and molecular docking (e.g., AutoDock Vina) to map binding interactions.
Q. Q5. How to resolve contradictions in biological activity data across assays?
Answer:
Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays.
Physicochemical profiling : Check solubility (e.g., PBS vs. DMSO) and aggregation potential (dynamic light scattering).
Data normalization : Use internal controls (e.g., staurosporine for cytotoxicity) and replicate experiments (n≥3).
For example, discrepancies in IC50 values (e.g., 10 nM vs. 100 nM) may arise from differences in ATP concentrations in kinase assays .
Methodological Questions
Q. Q6. What computational methods are suitable for studying this compound’s mechanism of action?
Answer:
- Density Functional Theory (DFT) : Calculate electron distribution in the 4-oxo group to predict nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., 20 ns simulations in GROMACS).
- QSAR models : Use descriptors like polar surface area (PSA) and H-bond donors to predict bioavailability .
Q. Q7. How to characterize crystallographic packing and intermolecular interactions?
Answer:
Q. Table 2. Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P1 | |
| Unit cell dimensions | a=8.2 Å, b=10.1 Å | |
| Intermolecular H-bonds | 3 per molecule |
Data Analysis and Reproducibility
Q. Q8. How to ensure reproducibility in biological assays involving this compound?
Answer:
- Strict storage conditions : Store at -20°C in anhydrous DMSO (≤0.1% H2O by Karl Fischer titration).
- Batch consistency : Validate each synthesis batch via 1H NMR (≥95% purity) and LC-MS (single peak at λ=254 nm).
- Positive controls : Include reference inhibitors (e.g., imatinib for kinase assays) to calibrate activity .
Q. Q9. What analytical techniques are critical for confirming structural integrity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
